Acetonitrile--water (1/4)

Beschreibung

Acetonitrile–water (1/4) refers to a binary solvent system composed of 20% (v/v) acetonitrile and 80% (v/v) water. This mixture is widely utilized in analytical chemistry, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS), due to its balanced polarity, miscibility, and compatibility with UV/Vis and mass spectrometric detection .

Acetonitrile, a polar aprotic solvent, exhibits strong eluting power in RP-HPLC, while water acts as a weak eluent. The 1:4 ratio optimizes the separation of moderately polar compounds, offering intermediate elution strength and reduced backpressure compared to higher acetonitrile concentrations . Its low UV absorbance (<0.05 AU at 200 nm) minimizes background noise, enhancing sensitivity for analytes like peptides and polycyclic aromatic hydrocarbons (PAHs) .

Eigenschaften

CAS-Nummer |

163085-14-1 |

|---|---|

Molekularformel |

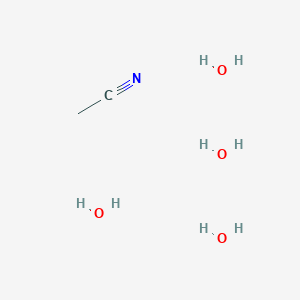

C2H11NO4 |

Molekulargewicht |

113.11 g/mol |

IUPAC-Name |

acetonitrile;tetrahydrate |

InChI |

InChI=1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2 |

InChI-Schlüssel |

BURPMYNRCNCUDB-UHFFFAOYSA-N |

Kanonische SMILES |

CC#N.O.O.O.O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetonitrile is primarily produced as a byproduct during the manufacture of acrylonitrile. The most common industrial method involves the ammoxidation of propylene in the presence of ammonia and a catalyst. The reaction conditions typically include high temperatures (400-500°C) and pressures, along with the use of catalysts such as bismuth molybdate.

Industrial Production Methods

In industrial settings, acetonitrile is separated from the reaction mixture through distillation. due to the formation of an azeotrope with water, additional techniques such as pressure swing distillation or extractive distillation are often employed to achieve higher purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acetonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Acetonitril kann zu Essigsäure und Ammoniak hydrolysiert werden.

Oxidation: Es kann oxidiert werden, um Acetamid und andere stickstoffhaltige Verbindungen zu erzeugen.

Substitution: Acetonitril kann an nukleophilen Substitutionsreaktionen teilnehmen und eine Vielzahl organischer Verbindungen bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wird typischerweise in Gegenwart von Wasser und einem Säure- oder Basenkatalysator durchgeführt.

Oxidation: Beinhaltet oft die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Substitution: Erfordert Nukleophile wie Amine oder Alkohole unter geeigneten Bedingungen.

Hauptprodukte

Hydrolyse: Essigsäure und Ammoniak.

Oxidation: Acetamid und andere stickstoffhaltige Verbindungen.

Substitution: Verschiedene organische Verbindungen, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Acetonitril-Wasser-Mischungen ihre Wirkung entfalten, basiert in erster Linie auf ihren Lösungsmitteleigenschaften. Acetonitril, ein polares Lösungsmittel, kann eine Vielzahl von polaren und unpolaren Verbindungen lösen. Diese Eigenschaft wird verstärkt, wenn es mit Wasser gemischt wird, was eine bessere Solvatisierung und Trennung von Verbindungen in analytischen Verfahren ermöglicht. Die Wechselwirkung zwischen Acetonitril- und Wassermolekülen beeinflusst auch die Löslichkeit und Stabilität verschiedener Verbindungen, was es zu einem vielseitigen Lösungsmittelsystem macht.

Wirkmechanismus

The mechanism by which acetonitrile–water mixtures exert their effects is primarily based on their solvent properties. Acetonitrile, being a polar solvent, can dissolve a wide range of polar and non-polar compounds. This property is enhanced when mixed with water, allowing for better solvation and separation of compounds in analytical techniques. The interaction between acetonitrile and water molecules also affects the solubility and stability of various compounds, making it a versatile solvent system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Solvent Systems

Acetonitrile–Water in Different Ratios

Table 1: Performance Metrics of Acetonitrile–Water Mixtures

Key Findings :

- Elution Efficiency : Higher acetonitrile ratios (e.g., 90:10) enhance elution of hydrophobic compounds but reduce resolution for polar species .

- Signal Intensity: Acetonitrile–water (1:4) with 0.02% ammonium hydroxide improves LC-MS signal intensity compared to methanol-based systems .

- Recovery Rates: Protein precipitation efficiency drops with pure acetonitrile but improves when combined with methanol and isopropanol (e.g., 60% acetonitrile in ternary mixtures) .

Methanol–Water Systems

Methanol–water mixtures are common alternatives to acetonitrile–water. Key differences include:

- Viscosity: Methanol–water has higher viscosity, increasing backpressure and reducing column efficiency at high flow rates .

- UV Transparency: Methanol exhibits higher UV cutoff (~205 nm), limiting utility for low-wavelength detection compared to acetonitrile .

- Solubility: Methanol better dissolves highly polar compounds but may distort peak shapes due to stronger hydrogen bonding .

Table 2: Acetonitrile–Water (1:4) vs. Methanol–Water (1:4)

Acetonitrile–Water with Additives

Additives like formic acid (0.1%) or ammonium acetate (5 mM) modify solvent properties:

Example :

Extraction Efficiency in Solid-Phase Purification

Acetonitrile–water (1:4) is suboptimal for solid-phase extraction (SPE) of non-polar contaminants. Studies show:

Physicochemical Properties and Solvation Effects

- Shear Thickening: Acetonitrile–water mixtures with ionic liquids exhibit non-Newtonian behavior, enhancing catalytic stability in water oxidation systems .

- Fluorescence Quenching : At 50% acetonitrile, water’s solvation shell disrupts, altering fluorescence maxima and intensity in dye studies .

Q & A

Q. How does the viscosity of acetonitrile-water (1/4) affect HPLC system pressure, and what experimental methods can quantify this relationship?

The viscosity of acetonitrile-water mixtures peaks near 20% acetonitrile (80% water), leading to elevated HPLC system pressures. To study this, use capillary viscometers or pressure sensors integrated into LC systems. Measure viscosity at varying compositions (e.g., 10–30% acetonitrile) and correlate with pressure profiles. Data fitting based on reference viscosity tables (e.g., NIST or peer-reviewed datasets) can validate trends .

Q. Why is acetonitrile preferred over methanol in reversed-phase HPLC with water mixtures?

Acetonitrile offers lower viscosity (reducing backpressure), a higher boiling point (enhancing evaporation in MS interfaces), and a lower UV cutoff (minimizing baseline noise). Methodologically, compare retention times, peak shapes, and pressure profiles using both solvents in standardized separations. For example, test a 25% organic phase with water and observe selectivity differences for polar analytes .

Q. What experimental protocols ensure accurate preparation of acetonitrile-water (1/4) mixtures for reproducibility in chromatographic studies?

Use gravimetric preparation (weight/weight) to avoid volumetric errors from solvent contraction/expansion. Validate ratios via density measurements or refractive index checks. For trace-water systems, Karl Fischer titration ensures precision. Document temperature control (±0.1°C) to mitigate thermal expansion effects .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate structural and dynamical properties of acetonitrile-water mixtures in material science applications?

MD simulations reveal microheterogeneity in acetonitrile-water systems, where acetonitrile forms clusters disrupting water’s hydrogen-bond network. Use software like GROMACS or LAMMPS with force fields (e.g., OPLS-AA) to model dipole-dipole interactions and diffusion coefficients. Validate simulations against experimental data, such as neutron scattering or dielectric relaxation spectra .

Q. What mechanisms explain the anomalous backpressure variability in acetonitrile-water HPLC systems compared to methanol-water?

Acetonitrile’s ability to form clathrate-like structures with water creates inconsistent solvent interactions, leading to pressure fluctuations. Investigate this via pressure profiling during gradient elution and compare with Raman spectroscopy data identifying solvent-silanol interactions. Statistical analysis (e.g., ANOVA) of pressure deviations can quantify system instability .

Q. How does urea solubility in acetonitrile-water (1/4) mixtures inform liquid-liquid phase separation (LLPS) mechanisms in biophysical studies?

Urea solubility decreases sharply in high-acetonitrile mixtures, inducing LLPS. Use turbidity assays or dynamic light scattering to map phase boundaries. Thermodynamic modeling (e.g., NRTL equations) can predict activity coefficients and validate against experimental solubility data .

Q. What role does ethylene glycol play in the extractive distillation of acetonitrile-water systems, and how is its efficiency quantified?

Ethylene glycol acts as an entrainer, altering relative volatility via hydrogen bonding. Simulate vapor-liquid equilibrium (VLE) using Aspen Plus or COSMO-RS models. Experimentally, measure azeotrope breaking points via gas chromatography and compare with predicted phase diagrams .

Methodological Guidelines

- Data Contradiction Analysis : When conflicting viscosity or solubility data arise, cross-validate methods (e.g., capillary vs. rotational viscometry) and control temperature/purity rigorously .

- Experimental Design : For phase studies, employ a Design of Experiments (DoE) approach to optimize solvent ratios, temperatures, and analyte concentrations .

- Advanced Instrumentation : Use neutron diffraction or NMR relaxometry to probe solvent-solvent and solvent-stationary phase interactions at molecular resolutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.